2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Overview
Description
2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-d]pyridazine core with a 3-chlorophenyl group and three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to Form the Pyridazine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound, such as a 1,2-diketone or a 1,2-dialdehyde, under reflux conditions in the presence of a catalyst like acetic acid or p-toluenesulfonic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the pyrazolo[3,4-d]pyridazine core reacts with a chlorobenzene derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially targeting the pyrazole or pyridazine rings.
Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones at the methyl groups.
Reduction: Formation of partially or fully reduced pyrazolo[3,4-d]pyridazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the chlorophenyl group and the pyrazolo[3,4-d]pyridazine core is crucial for binding to specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazine-7-thione
- 3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
- 2-(4-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine
Uniqueness
2-(3-chlorophenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine is unique due to the specific positioning of the chlorophenyl group and the three methyl groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,4,7-trimethylpyrazolo[3,4-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-8-13-10(3)19(12-6-4-5-11(15)7-12)18-14(13)9(2)17-16-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJFBUYCNBMBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC(=CC=C3)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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